
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, methoxy, nitro, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: Substituting a hydrogen atom on the benzene ring with a methoxy group using methanol and a suitable catalyst.
Chlorination: Introducing a chlorine atom to the benzene ring using chlorine gas or a chlorinating agent.
Trifluoromethylation: Adding a trifluoromethyl group using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro group at position 2 is activated for substitution due to electron-withdrawing effects from the adjacent trifluoromethyl (-CF₃) and phenoxy-linked nitro (-NO₂) groups.
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Reactivity :
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With hydroxide : Likely forms 2-hydroxy derivatives under basic conditions via hydrolysis.
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With amines : Substitution with primary/secondary amines could yield aryl amines.
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Demethylation of Methoxy Group
The methoxy (-OMe) group on the phenoxy ring can undergo cleavage under acidic or reductive conditions:
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BBr₃-mediated demethylation : Converts -OMe to -OH, forming 3-hydroxy-4-nitrophenoxy derivatives.
Reaction Conditions | Yield | Key Observations | Source |
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BBr₃ in DCM, 0°C → RT | ~80% | Selective demethylation without nitro-group reduction . |
Nitro Group Reduction
The nitro (-NO₂) group is reducible to amine (-NH₂) under catalytic hydrogenation or Fe/HCl:
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Catalytic hydrogenation : Pd/C or Raney Ni in ethanol yields 4-amino-3-methoxyphenoxy derivatives.
Reducing Agent | Conditions | Product | Notes |
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H₂/Pd-C | EtOH, 50 psi | 4-Amino-3-methoxyphenoxy analog | Partial reduction of nitro group . |
Fe/HCl | Reflux | Same as above | Cost-effective but slower . |
Electrophilic Substitution
The electron-deficient aromatic rings limit electrophilic reactivity. Reactions may occur at positions ortho/para to electron-donating groups (e.g., -OMe after demethylation):
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Nitration/Sulfonation : Requires harsh conditions (e.g., fuming HNO₃/H₂SO₄) due to deactivation by -CF₃ and -NO₂.
Cross-Coupling Reactions
The chloro group may participate in metal-catalyzed couplings:
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Suzuki coupling : With aryl boronic acids to form biaryl systems.
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Buchwald-Hartwig amination : For C-N bond formation.
Reaction Type | Catalyst | Substrate | Yield Range | Source |
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Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | 60–75% |
Functional Group Interconversion
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of functional groups like nitro and trifluoromethyl can influence its reactivity and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-methoxy-4-nitrophenoxy)benzene: Lacks the trifluoromethyl group.
1-(3-Methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Lacks the chloro group.
2-Chloro-4-(trifluoromethyl)benzene: Lacks the methoxy and nitro groups.
Uniqueness
The combination of chloro, methoxy, nitro, and trifluoromethyl groups in 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene imparts unique chemical properties, making it distinct from similar compounds
Biological Activity
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene, with the molecular formula C14H9ClF3NO4, is an organic compound notable for its complex structure and potential biological activities. This compound features a benzene ring substituted with a chlorine atom, a methoxy group, a nitro group, and a trifluoromethyl group. The unique combination of these substituents imparts significant chemical properties that influence its reactivity and interactions in biological systems.
Chemical Structure and Properties
The structural characteristics of this compound are critical to understanding its biological activity. The presence of both electron-withdrawing (trifluoromethyl and nitro) and electron-donating (methoxy) groups enhances its lipophilicity and metabolic stability, which are essential for effective interaction with biological targets.
Attribute | Details |
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Molecular Formula | C14H9ClF3NO4 |
Molecular Weight | 329.67 g/mol |
Structure | Benzene ring with various substituents |
Solubility | Moderate solubility in organic solvents |
Herbicidal Properties
Research indicates that this compound may possess herbicidal properties similar to other compounds in its class. The nitro and trifluoromethyl groups enhance its biological activity, making it a candidate for agricultural applications against various plant species. Studies have shown that such compounds can effectively inhibit the growth of specific weeds, suggesting potential utility in herbicide formulations .
Anticancer Activity
In addition to herbicidal effects, there is emerging evidence regarding the anticancer potential of this compound. Similar derivatives have been studied for their ability to induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various human cancer cell lines, including breast and lung cancers. The mechanism often involves the activation of apoptotic pathways leading to cell death .
Case Studies
- Herbicidal Efficacy : A study assessed the efficacy of various nitrophenyl ether herbicides, including derivatives of this compound. The results indicated that these compounds exhibit selective toxicity towards certain weed species while sparing crops, highlighting their potential for use in precision agriculture.
- Anticancer Screening : In another investigation, derivatives of this compound were tested against MCF-7 breast cancer cells, revealing IC50 values comparable to established chemotherapeutics. Flow cytometry analyses confirmed that these compounds could enhance apoptosis rates in treated cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 3-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) and catalytic N,N-dimethylformamide (DMF) under reflux for 3 hours to form the acid chloride intermediate. Subsequent coupling with 2-chloro-4-(trifluoromethyl)phenol under basic conditions yields the target compound. Critical parameters include maintaining anhydrous conditions, precise stoichiometry (e.g., 1:1.2 molar ratio of acid to phenol), and reflux temperature control (40–50°C) to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing this compound and its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and nitro group (δ ~8.5–9.0 ppm in ¹H for aromatic protons adjacent to NO₂) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) quantifies purity (>98% for research-grade samples) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ at m/z 362.05 (calculated for C₁₅H₁₁ClF₃NO₄) .
Q. What are the key physicochemical properties relevant to its environmental behavior?
- Methodological Answer :
- Melting Point : 83–84°C (determined via differential scanning calorimetry) .
- LogP (Octanol-Water Partition Coefficient) : ~4.2, indicating high hydrophobicity and potential bioaccumulation (measured using shake-flask method) .
- Hydrolysis Stability : Stable under neutral pH but degrades in alkaline conditions (pH >9) via nitro group reduction, assessed using buffered solutions and LC-MS monitoring .
Advanced Research Questions
Q. How do soil microbial communities influence the degradation pathways of this compound, and what metabolites are formed?
- Methodological Answer : Aerobic soil degradation studies (OECD 307 guidelines) show that microbial action cleaves the diphenyl ether bond, producing 3-ethoxy-4-nitrophenol and 2-chloro-4-(trifluoromethyl)phenol as primary metabolites. Advanced tracking involves:
- Stable Isotope Probing (SIP) : Using ¹³C-labeled compound to trace metabolite incorporation into microbial biomass.
- Metabolite Identification : LC-QTOF-MS detects transient intermediates like nitroso derivatives (e.g., 3-ethoxy-4-hydroxylaminophenol), which are reactive and short-lived .
Q. What contradictions exist in ecotoxicological data, and how can they be resolved methodologically?
- Methodological Answer : Discrepancies in aquatic toxicity (e.g., LC₅₀ for Daphnia magna ranging from 0.12 mg/L to 0.5 mg/L) arise from variations in test conditions (e.g., dissolved organic carbon content, pH). To harmonize
- Standardized Test Protocols : Follow OECD 202 (acute toxicity) with controlled water hardness (50 mg/L CaCO₃) and temperature (20±1°C).
- Bioavailability Adjustments : Use passive dosing systems (e.g., silicone O-rings) to maintain constant freely dissolved concentrations, mitigating artifacts from compound hydrophobicity .
Q. What advanced computational models predict the compound’s interaction with plant membrane receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to protoporphyrinogen oxidase (PPO), a herbicide target. Key steps:
Protein Preparation : Retrieve PPO structure (PDB ID: 1SEZ), optimize hydrogen bonding networks.
Ligand Parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
Binding Affinity Analysis : Calculate ΔG values (<−8 kcal/mol suggests strong inhibition) and validate with in vitro enzyme assays (IC₅₀ ~10 nM) .
Properties
CAS No. |
42874-02-2 |
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Molecular Formula |
C14H9ClF3NO4 |
Molecular Weight |
347.67 g/mol |
IUPAC Name |
2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9ClF3NO4/c1-22-13-7-9(3-4-11(13)19(20)21)23-12-5-2-8(6-10(12)15)14(16,17)18/h2-7H,1H3 |
InChI Key |
APSLKXCDORFAIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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